

Mass Spectrum Analysis of Ethyl 4-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate-d3

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This technical guide provides an in-depth analysis of the mass spectrum of Ethyl 4-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic fragmentation patterns observed under Electron Ionization (EI) mass spectrometry, presents quantitative data in a clear tabular format, details a standard experimental protocol for analysis, and illustrates the primary fragmentation pathway using a Graphviz diagram.

Mass Spectral Data

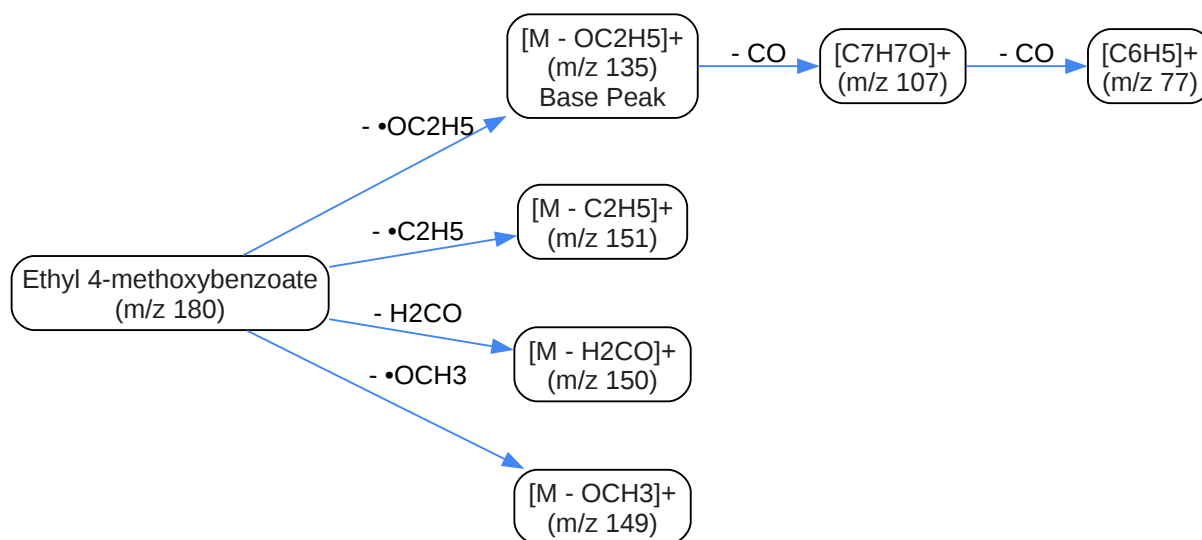
The mass spectrum of Ethyl 4-methoxybenzoate is characterized by a distinct fragmentation pattern that provides significant structural information. The molecular ion and key fragment ions are summarized in Table 1. The data presented is a compilation from various spectral databases.^{[1][2][3]}

m/z	Relative Abundance (%)	Ion Structure/Fragment Lost
180	17.01 - 26.81	[M] ⁺ • (Molecular Ion)
152	16.63 - 19.36	[M - CO] ⁺ • or [M - C ₂ H ₄] ⁺ •
135	99.99 (Base Peak)	[M - OC ₂ H ₅] ⁺
107	13.97	[C ₇ H ₇ O] ⁺
92	13.15	[C ₆ H ₄ O] ⁺ •
77	14.45 - 20.06	[C ₆ H ₅] ⁺

Table 1: Key mass spectral data for Ethyl 4-methoxybenzoate.

Fragmentation Pathway

The fragmentation of Ethyl 4-methoxybenzoate under Electron Ionization (EI) follows a series of characteristic steps. The process begins with the ionization of the molecule to form the molecular ion (m/z 180). The most favorable fragmentation pathway involves the loss of an ethoxy radical (•OC₂H₅) to form the highly stable p-methoxybenzoyl cation (m/z 135), which is observed as the base peak.^{[2][4]} Other significant fragmentations include the loss of carbon monoxide (CO) or ethylene (C₂H₄) from the molecular ion, and subsequent fragmentations of the resulting ions.



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Figure 1: Fragmentation pathway of Ethyl 4-methoxybenzoate.

Experimental Protocol

The following protocol describes a standard method for the analysis of Ethyl 4-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is suitable for the separation and identification of the compound from a mixture.^{[5][6]}

3.1. Sample Preparation

- **Solvent Selection:** Prepare a solution of Ethyl 4-methoxybenzoate in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Concentration:** A typical concentration for GC-MS analysis is approximately 1 mg/mL.
- **Filtration:** If necessary, filter the sample solution through a 0.22 μm syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Conditions

- GC System: Agilent 8890 GC or equivalent.
- Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness HP-5ms or equivalent, is suitable.
- Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Injection Mode: Splitless or split (e.g., 20:1 split ratio).
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

- MS System: Agilent 7000D TQ MS or equivalent.
- Ionization Mode: Electron Ionization (EI).^[7]
- Electron Energy: 70 eV.^[7]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 450.
- Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).

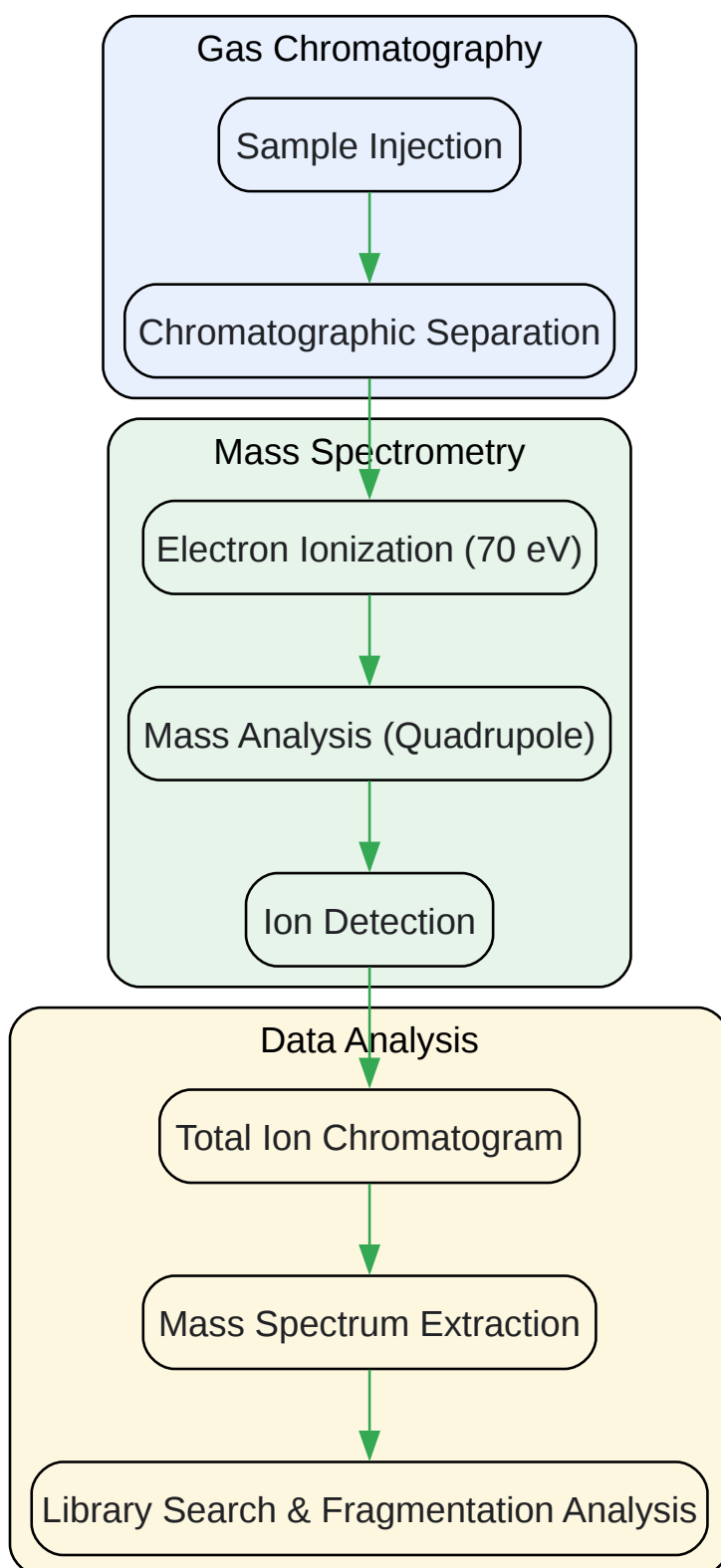
- Data Acquisition: Acquire data in full scan mode.

3.4. Data Analysis

- Total Ion Chromatogram (TIC): Identify the peak corresponding to Ethyl 4-methoxybenzoate in the TIC.
- Mass Spectrum: Extract the mass spectrum for the identified peak.
- Library Search: Compare the acquired mass spectrum against a reference library (e.g., NIST) for confirmation.
- Fragmentation Analysis: Interpret the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Mass Spectrum Analysis

The logical workflow for analyzing a compound like Ethyl 4-methoxybenzoate using GC-MS involves a series of sequential steps from sample introduction to final data interpretation.



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Figure 2: General workflow for GC-MS analysis.

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References

- 1. Ethyl 4-methoxybenzoate(94-30-4) MS spectrum [chemicalbook.com]
- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
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